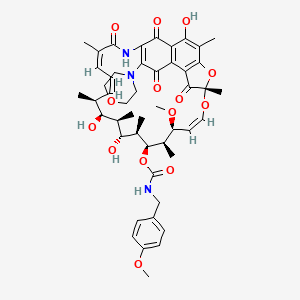
25-O-Desacetyl-(4-methoxybenzylaminocarbonyl)3-morpholinorifamycins
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
25-O-Desacetyl-(4-methoxybenzylaminocarbonyl)3-morpholinorifamycins is a derivative of rifamycin, a class of antibiotics known for their potent antibacterial properties. This compound is particularly notable for its modifications at the 25-O position and the incorporation of a morpholino group, which enhance its pharmacokinetic and pharmacodynamic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process includes rigorous quality control measures to ensure the consistency and efficacy of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
25-O-Desacetyl-(4-methoxybenzylaminocarbonyl)3-morpholinorifamycins undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s activity.
Reduction: This reaction can be used to modify the compound’s structure, potentially enhancing its pharmacological properties.
Substitution: This reaction involves replacing one functional group with another, which can be used to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, each with potentially unique pharmacological properties. These derivatives can be further studied for their efficacy and safety in different applications .
Wissenschaftliche Forschungsanwendungen
25-O-Desacetyl-(4-methoxybenzylaminocarbonyl)3-morpholinorifamycins has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the synthesis and reactions of rifamycin derivatives.
Biology: It is used in research on bacterial resistance mechanisms and the development of new antibiotics.
Medicine: It is investigated for its potential use in treating bacterial infections, particularly those caused by drug-resistant strains.
Industry: It is used in the development of new pharmaceutical formulations and drug delivery systems.
Wirkmechanismus
The mechanism of action of 25-O-Desacetyl-(4-methoxybenzylaminocarbonyl)3-morpholinorifamycins involves inhibiting bacterial RNA polymerase, thereby preventing the synthesis of essential proteins required for bacterial growth and replication. This compound specifically targets the bacterial enzyme without affecting the mammalian counterpart, making it an effective antibacterial agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Rifampicin: A widely used antibiotic with a similar mechanism of action but different pharmacokinetic properties.
Rifabutin: Another rifamycin derivative with a broader spectrum of activity and different pharmacokinetic profile.
Rifapentine: Known for its long half-life and use in treating tuberculosis.
Uniqueness
25-O-Desacetyl-(4-methoxybenzylaminocarbonyl)3-morpholinorifamycins is unique due to its specific modifications, which enhance its stability, bioavailability, and efficacy compared to other rifamycin derivatives. These properties make it a promising candidate for further research and development in the field of antibacterial therapy .
Eigenschaften
Molekularformel |
C48H59N3O14 |
|---|---|
Molekulargewicht |
902.0 g/mol |
IUPAC-Name |
[(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-morpholin-4-yl-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] N-[(4-methoxyphenyl)methyl]carbamate |
InChI |
InChI=1S/C48H59N3O14/c1-24-11-10-12-25(2)46(58)50-36-37(51-18-21-62-22-19-51)42(56)33-34(41(36)55)40(54)29(6)44-35(33)45(57)48(7,65-44)63-20-17-32(61-9)26(3)43(28(5)39(53)27(4)38(24)52)64-47(59)49-23-30-13-15-31(60-8)16-14-30/h10-17,20,24,26-28,32,38-39,43,52-54H,18-19,21-23H2,1-9H3,(H,49,59)(H,50,58)/b11-10-,20-17-,25-12-/t24-,26+,27+,28+,32-,38-,39+,43+,48-/m0/s1 |
InChI-Schlüssel |
OUBWRCCFIGIRAL-FQYFESJUSA-N |
Isomerische SMILES |
C[C@H]1/C=C\C=C(/C(=O)NC2=C(C(=O)C3=C(C2=O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C\[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)NCC5=CC=C(C=C5)OC)C)OC)C)C)O)N6CCOCC6)\C |
Kanonische SMILES |
CC1C=CC=C(C(=O)NC2=C(C(=O)C3=C(C2=O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)NCC5=CC=C(C=C5)OC)C)OC)C)C)O)N6CCOCC6)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


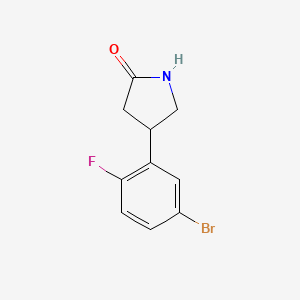
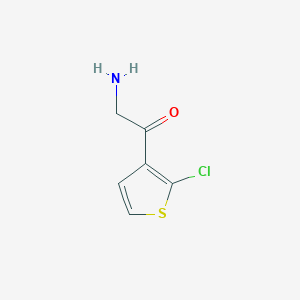



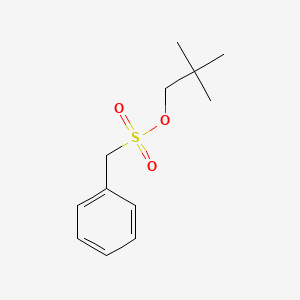




![3-(Bicyclo[2.2.2]octan-2-yl)propan-1-amine](/img/structure/B13150834.png)
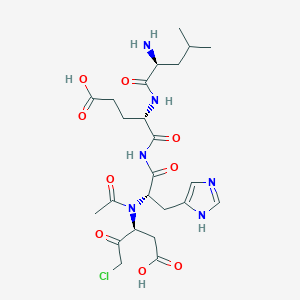
![[(5-Bromofuran-2-yl)methyl][(3-fluoro-4-methylphenyl)methyl]amine](/img/structure/B13150857.png)
![1-[(Benzyloxy)carbonyl]-3,4-dimethylpyrrolidine-3-carboxylic acid](/img/structure/B13150868.png)
